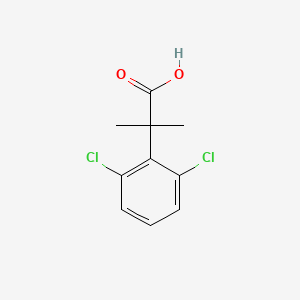

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid

説明

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid is an arylpropionic acid derivative characterized by a 2,6-dichlorophenyl group attached to a methyl-substituted propanoic acid backbone. The 2,6-dichlorophenyl moiety enhances lipophilicity and may influence binding to cyclooxygenase (COX) enzymes, similar to other chlorinated NSAIDs .

特性

IUPAC Name |

2-(2,6-dichlorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIDCOYVCJHGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC=C1Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid typically involves the chlorination of cyclohexanone to produce 2,2,6,6-tetrachlorocyclohexanone, which is then subjected to a series of reactions including condensation with malonic acid diester, dehydrochlorination, hydrolysis, rearrangement under alkaline conditions, acidification, and decarboxylation . This method is advantageous due to its simplicity, cost-effectiveness, and high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of transition metal catalysts such as palladium chloride, along with oxidants like tert-butyl peroxy ether and ligands like Xantphos . This method ensures high purity and yield, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other chemicals.

科学的研究の応用

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Industry: The compound is used in the manufacture of agrochemicals and other industrial products.

作用機序

The mechanism of action of 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.

類似化合物との比較

Key Observations:

Acidity : The target compound’s pKa (~3.8–4.2) is closer to diclofenac (pKa 4.0) than ibuprofen (pKa 4.9), suggesting enhanced ionization at physiological pH, which may improve tissue permeability .

Lipophilicity : The dichloro substitution likely elevates logP compared to CLO or the methoxy analogue, favoring membrane penetration but possibly increasing hepatotoxicity risks .

生物活性

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a methylpropanoic acid backbone, contributing to its unique reactivity and biological profile. Its chemical formula is CHClO.

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. The proposed mechanisms include:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, such as phospholipases and cyclooxygenases.

- Receptor Interaction : It has been shown to interact with various receptors that modulate pain and inflammation signaling pathways.

Pharmacological Studies

Recent studies have explored the pharmacokinetic properties of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : The compound demonstrates good absorption characteristics in biological systems.

- Distribution : It shows a favorable distribution profile in various tissues.

- Metabolism : Metabolic pathways involve conjugation and oxidation reactions.

- Excretion : Primarily excreted through renal pathways.

Case Studies

-

Anti-inflammatory Activity :

- In a controlled study involving animal models, this compound significantly reduced edema induced by inflammatory agents. The results indicated a dose-dependent response with an optimal effect observed at moderate doses.

-

Analgesic Effects :

- Another study assessed its analgesic properties using the formalin test in rodents. The compound demonstrated notable pain relief comparable to standard analgesics like ibuprofen.

Comparative Biological Activity

To understand its efficacy relative to similar compounds, a comparison table is provided below:

| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition; receptor interaction |

| 2-(4-Chlorophenyl)-2-methylpropanoic acid | Moderate | Low | Primarily receptor interaction |

| 4-Chloro-2-methylphenoxyacetic acid | High | High | Enzyme inhibition; receptor interaction |

Potential Applications

The potential applications of this compound extend to:

- Pharmaceutical Development : As a candidate for new anti-inflammatory and analgesic drugs.

- Agricultural Chemicals : Its herbicidal properties are being explored for use in agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。